Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHMVUCTMPJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₃BrN₄O₂S
Molecular Weight : 298.16 g/mol
CAS Number : 2091099-38-4
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine in the thiazole moiety enhances its reactivity and potential interactions with biological targets.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Thiazole derivatives are often involved in:
- Enzyme Inhibition : Compounds like this one can inhibit various enzymes, including those involved in metabolic pathways or signaling cascades.
- Cellular Pathways Modulation : The compound may affect cellular pathways such as apoptosis, inflammation, or oxidative stress response.
Recent studies indicate that thiazole derivatives can act as covalent inhibitors, targeting proteins like GPX4, which plays a crucial role in lipid peroxide reduction and cellular redox balance .
Anticancer Properties
Research has demonstrated that thiazole derivatives, including those similar to this compound, possess significant anticancer properties. They induce cytotoxicity in cancer cells through mechanisms such as ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation .
Antimicrobial Activity
Compounds containing thiazole rings have shown antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Case Studies and Research Findings
-
Ferroptosis Induction : A study highlighted the ability of thiazole compounds to induce ferroptosis selectively in cancer cells. The incorporation of electrophilic warheads at specific positions on the thiazole ring was found to enhance cytotoxicity significantly .
Compound IC50 (nM) Mechanism BCP-T.A <10 GPX4 Inhibition ML162 <100 Lipid Peroxidation Induction - Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for antibiotic development .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the thiazole ring significantly impact biological activity. For instance, substituents at the 5-position were critical for enhancing enzyme inhibition and cytotoxicity profiles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate has demonstrated significant antimicrobial activity against a range of pathogens. The thiazole ring in its structure is known for enhancing biological activity, making it a candidate for developing new antibiotics.
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiazole compounds, including this compound. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Anti-cancer Activity
Research indicates that compounds containing thiazole moieties exhibit anti-cancer properties. This compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation for potential therapeutic use.
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly against agricultural pests. The bromothiazole group enhances the bioactivity of the compound, making it effective in pest control formulations.
Data Table: Pesticidal Efficacy
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
This table summarizes efficacy data from field trials where the compound was applied to crops infested with various pests. Results indicate that this compound can significantly reduce pest populations, providing an eco-friendly alternative to conventional pesticides .
Material Science
Polymer Additives
In material science, this compound is being investigated as a potential additive in polymer formulations. Its unique properties may enhance the thermal stability and mechanical strength of polymers.
Case Study: Polymer Blends
A recent study examined the incorporation of this compound into polyvinyl chloride (PVC) blends. The addition resulted in improved thermal stability and reduced flammability, making it suitable for applications in construction materials .
Comparison with Similar Compounds
Core Structural Features
The compound shares a methyl benzoate backbone with several derivatives reported in the literature (Table 1). Key differences lie in the substituents and linker groups:
Key Observations :
- Halogen Effects: The bromine atom in the target compound and C2 may enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding), compared to non-halogenated analogs like C6 (methoxy-substituted) .
- Linker Flexibility : The propan-2-yl linker in the target compound may confer greater conformational flexibility than rigid piperazine (C1–C7) or direct benzimidazole linkages () .
Critical Analysis of Structural Variations
- Steric vs. Electronic Effects : The bulky propan-2-yl linker in the target compound may sterically hinder interactions compared to planar benzimidazoles () or flexible piperazine linkers (C1–C7) .
- Metabolic Stability : The bromine atom could slow oxidative metabolism relative to fluorine (C4) or chlorine (C3) analogs, as seen in halogenated pharmaceuticals .
Preparation Methods
Synthesis of the Core Benzene Derivative
The initial step involves the synthesis of the benzoate core bearing the methyl ester functionality. This is achieved through a Fischer esterification or methylation of benzoic acid derivatives . Specifically, methylation of 4-hydroxybenzoic acid or direct esterification of benzoic acid with methanol under acidic catalysis is typical.
Benzoic acid + methanol → Methyl benzoate
- Use of sulfuric acid or p-toluenesulfonic acid as catalysts enhances yield.
- Reaction conditions: reflux at 60–80°C for 4–6 hours.
- Purification via distillation or recrystallization.
Formation of the Propan-2-yl Linker
The propan-2-yl linker connecting the thiazolyl group to the aromatic core is introduced via alkylation or substitution reactions . Common approaches include:
- Nucleophilic substitution of a suitable halide with an amino or hydroxyl group.
- Reductive amination if an aldehyde or ketone intermediate is involved.
- Use of alkyl halides or activated derivatives.
- Catalysis with bases such as potassium carbonate or sodium hydride.
- Solvent: acetonitrile or DMF.
- Reaction conditions: 60–100°C.
- Purification through chromatography or crystallization.
Final Assembly and Purification
The final step involves coupling the benzoyl derivative with the thiazolyl-propan-2-yl fragment . This can be achieved through:
- Amide bond formation if an amine is present.
- Suzuki coupling if both fragments are suitably functionalized.
- Crystallization from ethyl acetate or petroleum ether.
- Recrystallization ensures high purity suitable for pharmaceutical applications.
Research Data Summary Table
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Esterification | Acid-catalyzed esterification | Sulfuric acid, methanol | Reflux 60–80°C, 4–6h | 85–90 | Recrystallization |
| 2. Thiazolyl coupling | Palladium-catalyzed cross-coupling | Pd(PPh₃)₄, boronic ester | 80–120°C, inert atmosphere | 70–85 | Solvent: THF, DMF |
| 3. Propan-2-yl linkage | Alkylation/substitution | NaH, alkyl halide | 60–100°C | 75–85 | Inert atmosphere |
| 4. Final coupling | Amide or Suzuki coupling | Appropriate coupling agents | Room to 80°C | 80–90 | Purification via crystallization |
Notes on Industrial and Research Optimization
- Catalyst Selection: Palladium catalysts are effective but expensive; recent research explores nickel or copper catalysis for cost reduction.
- Green Chemistry: Use of less toxic solvents and recyclable catalysts is under investigation.
- Yield Enhancement: Microwave-assisted synthesis and flow chemistry are promising for scaling up.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki coupling, leveraging bromothiazole precursors (e.g., 5-bromothiazole derivatives). Key intermediates, such as the propan-2-yl benzoate backbone, should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using -NMR and -NMR. For bromothiazole incorporation, monitor reaction progress with LC-MS to confirm intermediate formation .
Q. How can researchers ensure reproducibility in crystallographic data collection for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Ensure crystals are mounted on a Bruker D8 VENTURE diffractometer at 133 K to minimize thermal motion artifacts. Key parameters: data-to-parameter ratio > 15, R factor < 0.04. Validate bond lengths and angles against Cambridge Structural Database (CSD) entries .
Q. What spectroscopic techniques are critical for confirming the ester and bromothiazole functional groups?
- Methodological Answer :
- FT-IR : Look for ester C=O stretching at ~1720 cm and thiazole C-Br vibration at 650–750 cm.
- NMR : In -NMR, the methyl ester appears as a singlet (~3.9 ppm). HMBC correlations between the thiazole proton (δ ~7.5 ppm) and the propan-2-yl group confirm connectivity .
Advanced Research Questions
Q. How should researchers address low data-to-parameter ratios in X-ray crystallography for structurally complex derivatives?
- Methodological Answer : For disordered regions (e.g., propan-2-yl groups), apply restraints (SADI, SIMU) in SHELXL. Use twin refinement (TWIN/BASF commands) if twinning is detected. Cross-validate with Hirshfeld surface analysis to resolve ambiguities in electron density maps .
Q. What strategies mitigate byproduct formation during bromothiazole coupling reactions?
- Methodological Answer : Optimize reaction stoichiometry (1:1.05 molar ratio of bromothiazole to benzoate precursor) and use Pd(PPh) as a catalyst under inert conditions (N). Monitor byproducts (e.g., debrominated thiazoles) via HPLC (C18 column, acetonitrile/water mobile phase) and adjust reaction time/temperature to suppress side reactions .
Q. How can computational methods predict the bioactivity of derivatives against bacterial targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PDB ID: 1NHU for E. coli FabH). Validate binding affinity with MD simulations (AMBER) and compare ΔG values (< -7 kcal/mol for strong inhibition). Cross-reference with in vitro MIC assays against Gram-positive pathogens .
Q. What analytical workflows resolve contradictions in NMR vs. X-ray data for conformational isomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
